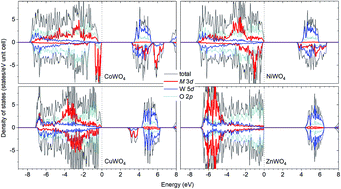Electronic structure, polaron formation, and functional properties in transition-metal tungstates
RSC Advances Pub Date: 2018-01-23 DOI: 10.1039/C7RA13436C
Abstract
Transition-metal tungstates MWO4 (M = Co, Ni, Cu, Zn) have applications in many areas, including supercapacitors. A good understanding of the electronic structure is essential to understanding their functional properties. Here, we report a first-principles study of the materials using hybrid density-functional calculations. The electronic structure is analyzed with a focus on the nature of the electronic states near the band edges. We find that hole polarons can form at the Co lattice site in CoWO4 and the O site in NiWO4, CuWO4, and ZnWO4, resulting in the formation of Co3+ in the former and O− in the latter. The electrochemical activity observed in certain tungstate compounds, but not in others, appears to be related to the ability to form hole polarons on the transition-metal ions. The formation energy and migration barrier of the hole polaron in CoWO4 are also calculated and the results are employed to understand the reported p-type conductivity.

Recommended Literature
- [1] Insights into the relationship between inherent materials properties of PZT and photochemistry for the development of nanostructured silver
- [2] Tetrathiafulvalene with two cyclododecane rings: synthesis of a C60 complex
- [3] Protective effects of sulfated polysaccharides from Lentinula edodes on the lung and liver of MODS mice
- [4] Hermetically encapsulating sulfur by FePS3 flakes for high-performance lithium sulfur batteries†
- [5] Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene†
- [6] Fe-doped carbon nanotubes: towards the molecular design of new catalysts for the oxygen reduction reaction†
- [7] Conversion of concentrated sugar solutions into 5-hydroxymethyl furfural and furfural using Brönsted acidic ionic liquids†
- [8] Tuning the surface structure of Cu2O@Pt for enhanced ethanol electrooxidation†
- [9] Mesoporous microcapsules with noble metal or noble metal oxide shells and their application in electrocatalysis
- [10] Deep eutectic solvent-assisted synthesis of RuCo2O4: an efficient positive electrode for hybrid supercapacitors










